molecular formula C21H44O4 B14406747 1,9-Bis(hexyloxy)nonane-1,9-diol CAS No. 88302-17-4

1,9-Bis(hexyloxy)nonane-1,9-diol

Cat. No.: B14406747
CAS No.: 88302-17-4
M. Wt: 360.6 g/mol
InChI Key: LGYPEIAEMSYLTM-UHFFFAOYSA-N
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Description

1,9-Bis(hexyloxy)nonane-1,9-diol is a chemical compound with the molecular formula C21H44O4. It is a type of diol, which means it contains two hydroxyl (OH) groups. This compound is known for its unique structure, which includes two hexyloxy groups attached to a nonane backbone. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Bis(hexyloxy)nonane-1,9-diol typically involves the reaction of 1,9-nonanediol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,9-Bis(hexyloxy)nonane-1,9-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are aldehydes or ketones, depending on the specific conditions.

    Reduction: The major products are alkanes.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

1,9-Bis(hexyloxy)nonane-1,9-diol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of lipid bilayers and membrane dynamics due to its amphiphilic nature.

    Industry: Used in the production of polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,9-Bis(hexyloxy)nonane-1,9-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the hexyloxy groups provide hydrophobic interactions. These properties allow it to interact with lipid bilayers, proteins, and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1,9-Nonanediol: A simpler diol with only hydroxyl groups and no hexyloxy groups.

    1,9-Decanediol: Similar structure but with a longer carbon chain.

    1,8-Octanediol: Similar structure but with a shorter carbon chain.

Uniqueness

1,9-Bis(hexyloxy)nonane-1,9-diol is unique due to the presence of both hydroxyl and hexyloxy groups. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its structure allows for specific interactions that are not possible with simpler diols like 1,9-Nonanediol.

Properties

CAS No.

88302-17-4

Molecular Formula

C21H44O4

Molecular Weight

360.6 g/mol

IUPAC Name

1,9-dihexoxynonane-1,9-diol

InChI

InChI=1S/C21H44O4/c1-3-5-7-14-18-24-20(22)16-12-10-9-11-13-17-21(23)25-19-15-8-6-4-2/h20-23H,3-19H2,1-2H3

InChI Key

LGYPEIAEMSYLTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(CCCCCCCC(O)OCCCCCC)O

Origin of Product

United States

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